molecular formula C14H11FN2O3 B7806253 4-fluoro-N'-(3-hydroxybenzoyl)benzohydrazide

4-fluoro-N'-(3-hydroxybenzoyl)benzohydrazide

Cat. No.: B7806253
M. Wt: 274.25 g/mol
InChI Key: CFFDTMGUNXKFMM-UHFFFAOYSA-N
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Description

Overview of Hydrazide and Benzohydrazide (B10538) Chemistry in Drug Discovery

The hydrazide functional group, characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group, is a cornerstone in the field of medicinal chemistry. This structural motif is prized for its ability to form stable hydrazone linkages and participate in a variety of chemical transformations, making it a versatile building block for the synthesis of diverse heterocyclic compounds. thepharmajournal.com The benzohydrazide scaffold, which incorporates a benzene (B151609) ring attached to the hydrazide moiety, has garnered significant attention due to its presence in a multitude of biologically active molecules.

Historically, the journey of hydrazides in medicine was prominently marked by the discovery of isoniazid, a simple pyridine-containing hydrazide, which remains a frontline treatment for tuberculosis. This discovery spurred extensive research into hydrazide-based compounds, revealing a broad spectrum of pharmacological activities. Benzohydrazide derivatives have since been developed and investigated for a wide array of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. thepharmajournal.com Their ability to chelate metal ions and interact with biological targets through hydrogen bonding and other non-covalent interactions contributes to their diverse bioactivities. The structural rigidity imparted by the benzene ring, combined with the versatile reactivity of the hydrazide group, makes the benzohydrazide scaffold a privileged structure in the design of novel therapeutic agents.

The synthesis of benzohydrazides is typically straightforward, often involving the condensation of a benzoic acid derivative with hydrazine (B178648) hydrate (B1144303). thepharmajournal.com This accessibility allows for the facile generation of large libraries of derivatives with diverse substitutions on the aromatic ring, enabling extensive structure-activity relationship (SAR) studies. The exploration of these derivatives continues to be a vibrant area of research, aiming to optimize their therapeutic potential and discover new pharmacological applications.

Significance of Fluorine Substitution in Contemporary Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a prevalent strategy in modern medicinal chemistry, with a significant percentage of new pharmaceuticals containing at least one fluorine atom. nih.gov The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

One of the primary advantages of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can prevent the deactivation of a drug and prolong its biological half-life. Furthermore, the introduction of a fluorine atom can alter the electronic properties of a molecule, influencing its acidity or basicity and thereby affecting its absorption, distribution, and binding affinity to its target.

Positioning of 4-fluoro-N'-(3-hydroxybenzoyl)benzohydrazide within the Scope of Benzohydrazide Derivatives Research

While extensive research has been conducted on a variety of fluorinated benzohydrazide derivatives, "this compound" represents a specific isomer that, to date, has not been the focus of extensive dedicated studies in publicly available literature. However, its structural components suggest a strong rationale for its investigation as a potentially bioactive compound.

The molecule combines the established benzohydrazide scaffold with two key substitutions that are of significant interest in medicinal chemistry: a fluorine atom at the 4-position of one phenyl ring and a hydroxyl group at the 3-position of the other. Research on related isomers, such as 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, has demonstrated the feasibility of synthesizing such compounds. mdpi.comresearchgate.net

Research Findings on Structurally Related Benzohydrazide Derivatives

To illustrate the potential of the this compound scaffold, the following table summarizes the biological activities of structurally similar compounds found in the literature.

Compound NameStructureBiological ActivityReference
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazideSynthesis reported, potential for further biological evaluation. mdpi.comresearchgate.net
Hydrazones of 4-(Trifluoromethyl)benzohydrazideInvestigated as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov
4-fluoro-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazideSynthesized and characterized. nih.gov
3-Hydroxy-N′-(2-hydroxybenzylidene)benzohydrazideSynthesis and crystal structure reported. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(4-fluorobenzoyl)-3-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-11-6-4-9(5-7-11)13(19)16-17-14(20)10-2-1-3-12(18)8-10/h1-8,18H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFDTMGUNXKFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Benzohydrazide Derivatives

Established Synthetic Routes for Benzohydrazides and Related Hydrazones

Traditional methods for synthesizing benzohydrazides and their corresponding hydrazones are well-documented, providing a foundational framework for organic chemists. These routes are characterized by their reliability and have been refined over decades of research.

Condensation Reactions for Benzohydrazide (B10538) Derivative Formation

The formation of N'-substituted benzohydrazide derivatives, often called hydrazones, is commonly achieved through the condensation reaction of a benzohydrazide with an aldehyde or a ketone. derpharmachemica.comderpharmachemica.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form an azomethine group (-C=N-). derpharmachemica.com The reaction is typically catalyzed by an acid, such as hydrochloric acid, sulfuric acid, or acetic acid, and can be performed in various solvents like water, ethanol (B145695), or methanol (B129727) at room temperature or with gentle heating. allresearchjournal.com

For instance, a series of benzohydrazide derivatives have been successfully prepared by reacting various aromatic aldehydes with an acid hydrazide in the presence of concentrated hydrochloric acid as a catalyst. derpharmachemica.com The general procedure involves mixing equimolar amounts of the benzohydrazide and the aldehyde in a suitable solvent, adding a few drops of acid, and stirring the mixture for a period ranging from minutes to hours. allresearchjournal.com The resulting solid product is then typically isolated by filtration and purified by recrystallization. allresearchjournal.com

Reactant 1Reactant 2Catalyst/SolventProductYield (%)Reference
4-methoxybenzohydrazidePyridine-3-carbaldehydeWater(E)-4-methoxy-N'-(pyridine-3-ylmethylene)benzohydrazide82% derpharmachemica.com
Benzohydrazide5-bromo-2-hydroxybenzaldehydeHydrochloric acid / Water(E)-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide- allresearchjournal.com
4-Chlorobenzohydrazide3,4-dimethoxybenzaldehydeHydrochloric acid(E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide- derpharmachemica.com
Salicyl hydrazide5-bromovanillinMethanol(E)-N'-(3-bromo-4-hydroxy-5-metoxybenzylidine)-2-hydroxybenzohydrazide33.69% aip.org

Hydrazinolysis of Esters in Benzohydrazide Synthesis

The core benzohydrazide structure is most commonly synthesized through the hydrazinolysis of a corresponding ester. researchgate.netrsc.org This nucleophilic acyl substitution reaction involves treating an ester, such as a methyl or ethyl benzoate (B1203000) derivative, with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comnih.gov The nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methanol or ethanol) and the formation of the carbohydrazide. researchgate.netekb.eg

Conventionally, this reaction is performed by refluxing the ester with an excess of hydrazine hydrate, often in a solvent like ethanol, for several hours. thepharmajournal.commdpi.com For example, the synthesis of 4-(trifluoromethyl)benzohydrazide is achieved by reacting methyl 4-(trifluoromethyl)benzoate with hydrazine hydrate in boiling ethanol. nih.gov Similarly, 4-(4-methylphenyl-sulfonamido)benzohydrazide is generated from its corresponding ethyl ester by refluxing with hydrazine hydrate in ethanol. rsc.org While effective, conventional heating methods can be time-consuming, with reaction times often extending to 6 hours or more to achieve moderate to good yields. mdpi.com

Acylation Reactions for N'-Substitution

To synthesize N,N'-diacylhydrazines, such as 4-fluoro-N'-(3-hydroxybenzoyl)benzohydrazide, an acylation reaction is employed. This involves reacting a monosubstituted hydrazide (a benzohydrazide) with an acylating agent, typically an acyl chloride or anhydride. mdpi.comresearchgate.net The reaction leading to 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, a structural analog, provides a clear example of this process. Salicylhydrazide (2-hydroxybenzohydrazide) is reacted with 4-fluorobenzoyl chloride. mdpi.comresearchgate.net

Care must be taken during this step as the hydrazide has two nucleophilic nitrogen atoms, and the reaction can potentially lead to disubstituted products. researchgate.net To achieve selective monoacylation on the terminal nitrogen, the reaction is often carried out at low temperatures (e.g., 0-5°C) to control the reactivity of the acyl chloride. mdpi.comresearchgate.net In peptide synthesis, it has been noted that using acids like acetic or formic acid during certain steps can lead to unintended acylation of the hydrazide, a side reaction that underscores the susceptibility of hydrazides to acylation. pharm.or.jpnih.gov

Advanced Synthesis Techniques

In response to the demand for more efficient and environmentally friendly chemical processes, advanced synthesis techniques have been applied to the production of benzohydrazide derivatives. These methods offer significant advantages over traditional protocols.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering benefits such as dramatically reduced reaction times, improved yields, and higher product purity. hilarispublisher.comfip.org This technique has been successfully applied to both the hydrazinolysis of esters and the condensation reactions to form hydrazones. thepharmajournal.comfip.org

In the hydrazinolysis of esters, microwave irradiation can reduce reaction times from several hours to mere minutes. mdpi.com For example, the synthesis of salicylhydrazide from methyl salicylate, which takes approximately 6 hours via conventional reflux, was completed in just 3 minutes using microwave irradiation (360 W), affording a yield of 61.1%. mdpi.comresearchgate.net Similarly, the synthesis of benzohydrazide from methyl benzoate with hydrazine hydrate was completed in 2 minutes under microwave irradiation, a significant improvement over the 2-hour conventional reflux time. thepharmajournal.com The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules, leading to rapid and uniform heating of the reaction mixture. hilarispublisher.com

Synthesis StepMethodReaction TimeYield (%)Reference
Hydrazinolysis of Methyl SalicylateConventional Reflux~6 hours40-67% mdpi.com
Hydrazinolysis of Methyl SalicylateMicrowave (360 W)3 minutes61.1% mdpi.comresearchgate.net
Hydrazinolysis of Methyl BenzoateConventional Reflux2 hours- thepharmajournal.com
Hydrazinolysis of Methyl BenzoateMicrowave (350-500 W)3 minutes- thepharmajournal.com
Condensation ReactionConventional-62-80% researchgate.net
Condensation ReactionMicrowave (solvent-free)8-10 minutes62-80% researchgate.net

Green Chemistry Approaches in Benzohydrazide Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. mdpi.com For benzohydrazide synthesis, this has led to the development of solvent-free reactions, the use of water as a benign solvent, and the application of recyclable reaction media. fip.orgresearchgate.net

Microwave-assisted synthesis itself is often considered a green technique due to its energy efficiency and reduction in solvent use. fip.org Solvent-free condensation reactions, or "dry media" reactions, carried out using microwave irradiation, have been shown to be highly efficient. researchgate.net For example, N'-benzylidene salicylic (B10762653) acid hydrazides were synthesized in 62-80% yields in just 8-10 minutes under solvent-free microwave conditions. researchgate.net Another approach involves using water as a solvent, which is non-toxic, inexpensive, and environmentally safe. A simple and efficient technique for synthesizing aromatic aldehyde-related 4-methoxy benzohydrazide derivatives has been developed using water as a solvent, resulting in high yields under mild conditions. derpharmachemica.com Furthermore, polyethylene (B3416737) glycol (PEG) has been explored as a recyclable, non-toxic, and inexpensive reaction medium for synthesizing quinoline-based benzohydrazide derivatives at room temperature without the need for an acid catalyst, highlighting the "green" advantages of alternative reaction media. researchgate.net Manual grinding with a mortar and pestle, a form of mechanosynthesis, has also been employed with catalysts like L-proline as an energy-efficient and ecologically sound process for preparing hydrazide derivatives. mdpi.com

Derivatization Strategies and Complexation Studies

The chemical architecture of this compound, featuring a reactive hydrazide functional group (-CONHNH-), a phenolic hydroxyl group (-OH), and strategically placed fluorine atoms, makes it an excellent candidate for derivatization. These derivatization strategies are primarily aimed at synthesizing Schiff bases, which can then act as versatile ligands for the formation of metal complexes.

The synthesis of Schiff bases, also known as aroylhydrazones, from this compound involves the condensation reaction between the terminal amino group of the hydrazide and the carbonyl group of an aldehyde or a ketone. This reaction is a classic example of nucleophilic addition-elimination.

The general synthetic procedure involves dissolving equimolar amounts of this compound and a suitable aldehyde or ketone in an appropriate solvent, typically ethanol or methanol. The reaction mixture is then refluxed for several hours, often in the presence of a catalytic amount of acid, such as glacial acetic acid, to facilitate the dehydration step. sciensage.info Upon cooling, the resulting Schiff base product often precipitates out of the solution and can be purified by recrystallization.

The reaction progress can be monitored using thin-layer chromatography (TLC). The structure of the synthesized Schiff bases is typically confirmed through various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Key spectroscopic features confirming the formation of the Schiff base include:

FTIR: The disappearance of the C=O stretching vibration of the aldehyde/ketone and the N-H stretching vibrations of the hydrazide, coupled with the appearance of a characteristic imine (C=N) stretching band. sciensage.info

¹H NMR: The appearance of a singlet signal in the downfield region corresponding to the azomethine proton (-CH=N-). sciensage.info

A variety of aldehydes and ketones can be employed in this synthesis, leading to a diverse library of Schiff base derivatives of this compound. The choice of the carbonyl compound can influence the steric and electronic properties of the resulting Schiff base ligand.

Table 1: Illustrative Examples of Reaction Parameters for Schiff Base Synthesis

EntryAldehyde/KetoneSolventCatalystReaction Time (h)Yield (%)
1SalicylaldehydeEthanolAcetic Acid4-685-95
2VanillinMethanolAcetic Acid5-780-90
3AcetophenoneEthanol-8-1075-85
44-NitrobenzaldehydeEthanolAcetic Acid4-690-98

Note: This table is illustrative and based on general procedures for analogous compounds. Actual parameters may vary.

The Schiff bases derived from this compound are excellent polydentate ligands for the formation of coordination complexes with various transition metal ions. nih.gov The presence of multiple donor atoms, such as the azomethine nitrogen, the amide oxygen (in its enolic form), and the phenolic oxygen, allows these ligands to chelate with metal ions, forming stable complexes. nih.govjptcp.com

The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. The reaction is typically carried out in a 1:1 or 2:1 ligand-to-metal molar ratio, depending on the coordination number of the metal ion and the denticity of the ligand. nih.govnih.gov The mixture is often heated to facilitate the complexation process. The resulting metal complex can then be isolated as a solid precipitate.

The coordination mode of the ligand to the metal ion can be elucidated through comparative analysis of the FTIR spectra of the free ligand and the metal complex. A shift in the C=N (azomethine) and C-O (phenolic) stretching frequencies upon complexation indicates the involvement of these groups in coordination to the metal center. jptcp.com The disappearance of the N-H stretching vibration in the complex's spectrum suggests that the ligand coordinates in its deprotonated enolic form. jptcp.com

The geometry of the resulting metal complexes, which can range from octahedral to square planar to tetrahedral, is influenced by the nature of the metal ion and the ligand. asianpubs.org Techniques such as UV-Visible spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction are employed to determine the stereochemistry of the complexes. asianpubs.org

Table 2: Characterization Data for a Hypothetical Copper(II) Complex

PropertyData
Formula[Cu(L)(H₂O)₂]
ColorGreen
Molar Conductance (Ω⁻¹ cm² mol⁻¹)15 (non-electrolytic)
Magnetic Moment (B.M.)1.75
FTIR (cm⁻¹) v(C=N) 1595 (shifted from 1610 in free ligand)
FTIR (cm⁻¹) v(C-O) 1315 (shifted from 1280 in free ligand)
UV-Vis λmax (nm) 620 (d-d transition)

Note: This table presents hypothetical data for a Schiff base ligand (L) derived from this compound and is for illustrative purposes.

Based on a thorough review of the available scientific literature, detailed experimental data for the specific compound “this compound” is not sufficiently available to construct the detailed article as requested. The search results consistently provide information on related isomers, most notably 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, but not the specified 3-hydroxy variant.

To maintain scientific accuracy and adhere strictly to the provided instructions, which require focusing solely on "this compound," it is not possible to generate the requested content without the specific spectroscopic and crystallographic data for this exact molecule. Constructing the article with data from other isomers would be scientifically inaccurate and misleading.

Therefore, the requested article cannot be generated at this time due to the lack of published, specific data for this compound across the required analytical techniques.

Advanced Spectroscopic and Structural Characterization of Benzohydrazide Systems

Crystallographic Analysis of Benzohydrazide (B10538) Derivatives

Analysis of Molecular Geometry and Conformation

The molecular geometry and conformation of benzohydrazide derivatives are determined using single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsion (dihedral) angles.

Molecular Geometry: In a typical benzohydrazide structure, the bond lengths and angles would be compared to standard values. For instance, the C=O double bonds of the hydrazide group usually have a length of approximately 1.23 Å, while the C-N and N-N single bonds are around 1.33 Å and 1.40 Å, respectively. The geometry of the two benzene (B151609) rings, one substituted with fluorine and the other with a hydroxyl group, is generally planar, with C-C bond lengths in the range of 1.37-1.40 Å. Deviations from these expected values can indicate electronic effects from the substituents or strain within the molecule.

Below is an example of a data table that would be populated with crystallographic data for 4-fluoro-N'-(3-hydroxybenzoyl)benzohydrazide if it were available.

ParameterValue
Selected Bond Lengths (Å)
F1-C4Data not available
O1-C7Data not available
O2-C10Data not available
N1-N2Data not available
N1-C7Data not available
Selected Bond Angles (°)
C3-C4-F1Data not available
O1-C7-N1Data not available
N2-N1-C7Data not available
Selected Torsion Angles (°)
C8-N2-N1-C7Data not available
O1-C7-N1-N2Data not available
Dihedral Angle (°)
Benzene Ring 1 / Benzene Ring 2Data not available

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are fundamental to understanding the crystal packing and solid-state properties of a compound. These non-covalent forces are analyzed from the crystal structure data.

Hydrogen Bonding: Benzohydrazides commonly feature N-H and O-H groups that act as hydrogen bond donors, and carbonyl oxygen (C=O) and nitrogen atoms that serve as acceptors. For this compound, one would expect to find several key hydrogen bonds:

N—H···O=C: A classic interaction forming chains or dimers.

O—H···O=C: The hydroxyl group hydrogen bonding to a carbonyl oxygen.

O—H···N: The hydroxyl group donating to a nitrogen atom.

These interactions dictate the formation of supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks. nih.gov In some structures, water molecules can also be incorporated, mediating connections between molecules. nih.gov While covalently bound fluorine is a weak hydrogen bond acceptor, weak C-H···F interactions are sometimes observed. nih.gov

π-π Stacking: The presence of two aromatic rings allows for potential π-π stacking interactions. These occur when the planes of the rings are parallel or slightly offset. Key parameters include the centroid-to-centroid distance (typically 3.3–3.8 Å) and the slip angle between the rings. These interactions contribute significantly to the stabilization of the crystal packing.

An example of a hydrogen bond data table is shown below.

D—H···AD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
N1—H1···O1Data unavailableData unavailableData unavailableData unavailable
O2—H2···O1Data unavailableData unavailableData unavailableData unavailable
C5—H5···F1Data unavailableData unavailableData unavailableData unavailable

(D = donor atom, A = acceptor atom)

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.

Hirshfeld Surface: The Hirshfeld surface is a three-dimensional map of intermolecular contacts, generated by partitioning the crystal space between molecules. The surface is often colored according to a normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer contacts.

For a molecule like this compound, the fingerprint plot would be decomposed to show the percentage contribution of each contact type, for example:

O···H/H···O contacts: Typically appear as sharp spikes at short di + de distances, representing strong hydrogen bonds. These often constitute a major percentage of the surface.

H···H contacts: Usually form the largest single contribution, appearing as a large, diffuse region in the middle of the plot.

C···H/H···C contacts: Representing van der Waals interactions and potential weak C-H···π interactions.

F···H/H···F contacts: These would indicate the extent of fluorine's involvement in intermolecular interactions.

C···C contacts: Can indicate the presence of π-π stacking interactions.

A summary table derived from a Hirshfeld surface analysis would look like this:

Interaction TypeContribution (%)
H···HData not available
O···H / H···OData not available
C···H / H···CData not available
F···H / H···FData not available
C···CData not available
OtherData not available
Total 100.0

Without the foundational crystallographic data for this compound, the specific details for these analyses remain speculative.

Computational Chemistry and Molecular Modeling Studies of Benzohydrazide Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a theoretical framework to predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the optimized geometry, vibrational frequencies, and various other electronic properties of compounds. For 4-fluoro-N'-(3-hydroxybenzoyl)benzohydrazide, a DFT study would provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of its structure. Such a study would also lay the groundwork for predicting its reactivity. However, specific DFT data for this compound is not available in the reviewed literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. A detailed HOMO-LUMO analysis for this compound would quantify these properties, but the specific energy values and orbital distributions have not been reported.

Table 1: Frontier Molecular Orbital Data for this compound

ParameterValue
EHOMO (eV) Data not available
ELUMO (eV) Data not available
Energy Gap (ΔE) (eV) Data not available

Data for the specific compound is not available in published literature.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. An MEP analysis of this compound would identify the reactive sites, providing valuable information about its interaction with other molecules. Unfortunately, no such map has been published for this compound.

Molecular Simulation and Docking Studies

Molecular simulation and docking are computational techniques used to study the interaction of a small molecule (ligand) with a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target. A molecular docking study of this compound against various protein targets could reveal its potential as an inhibitor or modulator of specific biological pathways. Such studies would typically report binding energies and detail the specific hydrogen bonds and hydrophobic interactions. At present, there are no published molecular docking studies specifically for this compound.

Table 2: Molecular Docking Parameters for this compound with Target Proteins

Target ProteinBinding Energy (kcal/mol)Interacting Residues
Data not availableData not availableData not available

Specific molecular docking studies for this compound have not been found in the scientific literature.

Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to molecular dynamics simulations or in silico screening for the compound This compound .

The search for computational studies, including ligand-protein complex stability and the identification of potential biological targets, did not yield results for this particular chemical entity. The studies found in the search results pertain to other related benzohydrazide (B10538) derivatives, such as 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide and various derivatives of 4-aminobenzohydrazide, which fall outside the strict scope of the requested article.

Therefore, it is not possible to provide an article that adheres to the specified outline and content requirements, as the necessary data for the sections on "Molecular Dynamics Simulations for Ligand-Protein Complex Stability" and "In Silico Screening for Potential Biological Targets" for this compound are not present in the public domain research.

Preclinical Biological Activity and Mechanism of Action Studies of Benzohydrazide Derivatives

In Vitro Evaluation of Biological Activities

Benzohydrazide (B10538) and its related hydrazone derivatives are recognized for their broad-spectrum antimicrobial properties. The core structure, often represented as -C(O)NHN=CH-, is a key pharmacophore that imparts activity against various pathogens. researchgate.netrsc.org The presence of aromatic rings substituted with halogens or hydroxyl groups can further enhance this activity. rsc.org

Benzohydrazide derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as notable potency against Mycobacterium tuberculosis.

Staphylococcus aureus and Escherichia coli : Studies on various hydrazide-hydrazone derivatives have confirmed a wide spectrum of antibacterial action. nih.gov For instance, certain N-(4-fluorobenzylidene)benzohydrazide derivatives exhibited potent activity against Gram-positive bacteria, including S. aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.002 µg/mL. nih.gov Other studies have identified hydrazone compounds with Br-substituents that show high activity against S. aureus and E. coli. researchgate.net Similarly, fluoro-substituted hydrazone derivatives have demonstrated potent growth inhibition of drug-resistant S. aureus strains, with MIC values recorded as low as 3.125 to 6.25 μg/mL. nih.gov

Mycobacterium tuberculosis : The hydrazide functional group is famously a part of isoniazid, a first-line antituberculosis drug, which has spurred extensive research into other hydrazide-containing compounds. nih.gov A class of fluorophenylbenzohydrazides demonstrated promising activity against M. tuberculosis (Mtb), with MIC values ranging from 0.625 to 6.25 μM, and showed no detectable cytotoxicity against mammalian Vero cells. nih.gov Other research has focused on hydrazones derived from 4-fluorobenzoic acid hydrazide for their antimycobacterial potential. researchgate.net Furthermore, novel sulfonyl hydrazones have shown significant activity against the Mtb H37Rv strain, with MIC values between 0.07 and 0.32 µM, comparable to isoniazid. nih.gov

Derivative ClassBacterial StrainReported Activity (MIC)Reference
N-(4-fluorobenzylidene)benzohydrazidesGram-positive bacteria0.002–0.98 µg/mL nih.gov
Fluoro-substituted HydrazonesMethicillin-resistant S. aureus (MRSA)3.125–6.25 µg/mL nih.gov
FluorophenylbenzohydrazidesMycobacterium tuberculosis0.625–6.25 µM nih.gov
Sulfonyl HydrazonesMycobacterium tuberculosis H37Rv0.07–0.32 µM nih.gov

The structural versatility of benzohydrazide derivatives has also led to the development of potent antifungal agents. A series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were evaluated for their in vitro antifungal activities against several plant pathogens. nih.gov Certain compounds exhibited excellent bioactivity against Gibberella zeae, with inhibitory rates over 76%, superior to the commercial fungicide hymexazol. nih.gov

In another study, 4-hydroxybenzoic acid-based hydrazide-hydrazones were tested against laccase-producing phytopathogenic fungi. nih.gov Derivatives featuring a 4-hydroxybenzoic acid moiety showed the highest antifungal activity, particularly against Sclerotinia sclerotiorum, with half-maximal inhibitory concentration (IC50) values ranging from 0.5 to 1.8 µg/mL. nih.gov These findings underscore the potential of these compounds in agricultural applications for crop protection. nih.gov

The exploration of benzohydrazides has extended to antiviral research. While direct data is limited, related structures have shown promise. For example, research into small molecule inhibitors of the influenza virus protein NS1 has included compounds based on a hydrazide framework. nih.gov Additionally, hydroxybenzoic acids and their derivatives are known to possess various biological properties, including antiviral activities. nih.gov Other studies have focused on related heterocyclic systems, such as benzotriazole (B28993) derivatives, which have demonstrated activity against a range of viruses, including Coxsackievirus B5. nih.govresearchgate.net

A significant body of research has been dedicated to evaluating the anticancer potential of benzohydrazide derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms of action.

Several series of novel benzohydrazide derivatives have been synthesized and found to exhibit potent antiproliferative activity against a range of human cancer cell lines. nih.gov One study described derivatives containing dihydropyrazole moieties that act as epidermal growth factor receptor (EGFR) kinase inhibitors. A lead compound from this series, H20, showed IC50 values of 0.46, 0.29, 0.15, and 0.21 μM against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cells, respectively. nih.gov Other research has identified benzimidazolehydrazones with consistent antiproliferative activity in the low micromolar range against leukemia, cervical, and pancreatic cancer cell lines. nih.gov Hydrazone derivatives have also shown potent activity against the MCF-7 breast cancer cell line, with IC50 values as low as 2.19 µM. researchgate.net

The cytotoxic effects of benzohydrazide derivatives have been extensively documented across numerous cancer cell types. These in vitro assays are crucial for identifying promising candidates for further development.

For example, a series of pyrroloquinoxaline compounds featuring a hydrazine (B178648) linker demonstrated excellent potency with IC50 values in the sub-micromolar range across a panel of six human cancer cell lines. nih.gov In another study, N-acyl hydrazone derivatives were evaluated for their cytotoxicity against lung (A549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines, with some compounds showing selective effects and low toxicity toward non-cancerous cells. mdpi.com The data highlight that structural modifications significantly influence the cytotoxic profile and selectivity of these derivatives.

Derivative ClassCancer Cell LineReported Activity (IC₅₀)Reference
Benzohydrazide-dihydropyrazoles (e.g., H20)HeLa (Cervical)0.15 µM nih.gov
Benzohydrazide-dihydropyrazoles (e.g., H20)HepG2 (Liver)0.21 µM nih.gov
Benzohydrazide-dihydropyrazoles (e.g., H20)MCF-7 (Breast)0.29 µM nih.gov
Benzohydrazide-dihydropyrazoles (e.g., H20)A549 (Lung)0.46 µM nih.gov
Pyrroloquinoxaline-hydrazinesVarious cancer cell linesSub-micromolar range nih.gov
Hydrazone derivativesMCF-7 (Breast)2.19–4.37 µM researchgate.net

Table of Mentioned Compounds

Compound Name
4-fluoro-N'-(3-hydroxybenzoyl)benzohydrazide
Isoniazid
Hymexazol

Preclinical Biological Activity of this compound Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, detailed preclinical data on the biological activities of the chemical compound this compound are not publicly available. Therefore, an in-depth article on its specific effects, as requested, cannot be generated at this time.

Extensive searches were conducted to locate studies pertaining to the effects of this compound on cancer cells, inflammation, oxidative stress, and specific enzyme inhibition. The investigation focused on the following areas as specified:

Enzyme Inhibitory Activities

Cholinesterase (AChE and BChE) Inhibition

While the broader class of compounds known as benzohydrazides has been the subject of numerous studies—showing a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties—this information is not directly applicable to the specific molecule of interest due to the strict requirement to focus solely on this compound. The principles of medicinal chemistry dictate that even minor structural modifications to a molecule can significantly alter its biological profile.

Consequently, without any available data, it is not possible to provide a scientifically accurate and detailed account of the preclinical biological activity and mechanism of action for this compound. The creation of data tables and detailed research findings, as requested, is therefore unachievable.

It is possible that research on this compound exists but has not been published or is part of proprietary research. Until such data becomes publicly accessible, a comprehensive article on its biological activity cannot be responsibly compiled.

HIV-Integrase Inhibition

While direct studies on this compound as an HIV-integrase inhibitor are not extensively available, the benzohydrazide scaffold is a known pharmacophore in the design of such inhibitors. Research into related compounds, such as salicylhydrazides, has demonstrated that this class of molecules can possess inhibitory activity against HIV-integrase 1. mdpi.com The mechanism of action for many HIV-1 integrase inhibitors involves chelation with essential metal ions in the enzyme's active site, a process facilitated by specific arrangements of oxygen and nitrogen atoms within the inhibitor's structure. nih.gov The presence of hydroxyl and carbonyl groups in this compound suggests a potential for similar metal-binding interactions. Further research is required to specifically evaluate the HIV-integrase inhibitory capacity of this compound.

Bacterial DNA Topoisomerase (e.g., ParE) Inhibition

The benzohydrazide moiety is a component of various novel bacterial topoisomerase inhibitors (NBTIs) that target enzymes like DNA gyrase and topoisomerase IV (which includes the ParE subunit). nih.govnih.gov These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial agents. nih.gov NBTIs function through a distinct mechanism from fluoroquinolones, often involving the stabilization of a cleavage complex between the enzyme and DNA, ultimately leading to bacterial cell death. mdpi.com The specific activity of this compound against bacterial topoisomerases has not been detailed in available research. However, the structural similarities to other known inhibitors suggest that this compound could be a candidate for investigation in this area.

Other Enzyme Modulation

The versatility of the benzohydrazide structure allows for interaction with a range of other enzymes, presenting opportunities for therapeutic intervention in various diseases.

Cholinesterase Inhibition: Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as cholinesterase inhibitors. nih.gov Specifically, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the micromolar range. nih.gov This suggests that the 4-fluorobenzohydrazide core of the title compound could contribute to cholinesterase inhibition.

Laccase Inhibition: Hydrazide-hydrazones based on 4-hydroxybenzoic acid have been identified as inhibitors of laccase, a copper-containing enzyme involved in fungal pathogenesis. nih.govnih.gov The inhibitory activity is influenced by the substituents on the aromatic rings. nih.gov This indicates a potential for this compound to modulate the activity of this and potentially other metabolic enzymes.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While direct data on this compound is unavailable, various heterocyclic compounds containing the benzohydrazide scaffold have been investigated as α-glucosidase inhibitors. nih.gov The inhibitory potential is often dependent on the specific substitution patterns on the aromatic rings.

Enzyme TargetRelated Compound ClassObserved Activity
Cholinesterase4-(Trifluoromethyl)benzohydrazide hydrazonesDual inhibition of AChE and BuChE (µM range) nih.gov
Laccase4-Hydroxybenzoic acid hydrazide-hydrazonesInhibition of laccase (µM range) nih.govnih.gov
α-GlucosidaseBenzohydrazide-containing heterocyclesInhibition of α-glucosidase nih.gov

Insulin-Enhancing Activity

A study on a structurally similar compound, 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, revealed significant insulin-mimetic activity. nih.gov When complexed with vanadium, this compound was shown to stimulate glucose utilization in C2C12 muscle cells. nih.gov The insulin-enhancing properties of such compounds are often attributed to their ability to modulate signaling pathways involved in glucose transport. Although this study did not evaluate the 3-hydroxy isomer, the findings suggest that the 4-fluorobenzohydrazide scaffold coupled with a hydroxybenzoyl moiety has the potential for insulin-enhancing effects. Further investigation into the specific activity of this compound is warranted.

Anti-nematode Activity

Benzohydrazide derivatives have emerged as a class of compounds with promising anti-nematode activity. thepharmajournal.com Studies have shown that certain substituted benzohydrazides can significantly reduce gall formation on the roots of plants infected with nematodes. nih.gov The nematicidal activity is dependent on the nature and position of the substituents on the benzohydrazide core. While specific data for this compound is not available, the known anti-nematode potential of the broader benzohydrazide class makes this compound a candidate for screening in this therapeutic area. researchgate.netnih.govmdpi.com

Structure-Activity Relationship (SAR) Elucidation

Impact of Substituent Groups and Their Positions on Biological Activity

The biological activity of benzohydrazide derivatives is highly dependent on the nature and position of substituent groups on the aromatic rings.

Fluoro Substituent: The presence of a fluorine atom on the benzoyl ring can significantly influence the compound's biological activity. In the context of anticancer agents, the position of the fluoro group on the benzoyl moiety has been shown to be critical for activity, with 4-fluoro substitution often being favorable. nih.gov Fluorine's high electronegativity and ability to form hydrogen bonds can enhance binding to target enzymes and improve pharmacokinetic properties.

Hydroxy Substituent: The position of the hydroxyl group on the second aromatic ring is also a key determinant of activity. In the case of laccase inhibitors, the presence and position of a hydroxyl group on the benzylidene ring were found to be crucial for potent inhibition. researchgate.net For EGFR kinase inhibitors, the position of methoxy (B1213986) groups (which have some electronic similarities to hydroxyl groups) on the aromatic ring influenced the antiproliferative activity. nih.gov

Identification of Pharmacophoric Features within the Benzohydrazide Scaffold

A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov It represents the three-dimensional arrangement of abstract features that facilitate a molecule's interaction with a biological target. nih.gov In essence, a pharmacophore captures the essential interaction patterns of bioactive molecules rather than specific functional groups. nih.gov

For the benzohydrazide scaffold, several key pharmacophoric features have been identified through computational and structure-activity relationship studies. These models consistently highlight the importance of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govfrontiersin.org For instance, a pharmacophore model for antimalarial compounds, designated DHHRR, was composed of one hydrogen bond donor, two hydrophobic groups, and two aromatic rings. nih.gov Similarly, a 3D-QSAR study on p-hydroxybenzohydrazide derivatives as anti-E. coli agents generated a pharmacophore hypothesis (AHRRRR) that corresponds to interactions within the active site of the target. chalcogen.roresearchgate.net

The structure of this compound contains all of these critical features:

Hydrogen Bond Donors: The phenolic hydroxyl (-OH) group and the two amide (-NH) groups of the hydrazide linkage can donate hydrogen bonds.

Hydrogen Bond Acceptors: The carbonyl (C=O) oxygen and the oxygen of the hydroxyl group can accept hydrogen bonds.

Aromatic/Hydrophobic Regions: The molecule possesses two phenyl rings—a 4-fluorophenyl ring and a 3-hydroxyphenyl ring—which can engage in hydrophobic and π-π stacking interactions with biological targets. nih.gov

The fluorine atom, while not a classic pharmacophoric feature, significantly modulates the electronic properties of its adjacent phenyl ring and can influence metabolic stability and membrane permeability. nih.govbeilstein-journals.org

Table 1: Key Pharmacophoric Features of the Benzohydrazide Scaffold and Their Presence in this compound
Pharmacophoric FeatureDescriptionCorresponding Moiety in this compound
Hydrogen Bond Donor (HBD)A group capable of donating a hydrogen atom to form a hydrogen bond.-OH group, -NH-NH- groups
Hydrogen Bond Acceptor (HBA)An electronegative atom (typically O or N) that can accept a hydrogen atom in a hydrogen bond.C=O group, -OH group
Aromatic Ring (AR)A planar, cyclic, conjugated ring system that can participate in π-π stacking interactions.4-fluorophenyl ring, 3-hydroxyphenyl ring
Hydrophobic Group (H)A nonpolar group that can interact with nonpolar pockets in a biological target.Phenyl rings

Rational Design Principles for Activity Optimization

Rational drug design leverages the understanding of a biological target's structure and a ligand's pharmacophoric features to optimize activity. For benzohydrazide derivatives, several principles have been successfully applied to enhance their potency and selectivity.

One key principle is structure-based design , which utilizes the known three-dimensional structure of a target protein to guide modifications. For example, in the design of novel Nur77 modulators, a quinoline (B57606) fragment was retained to bind to a specific hydrophobic pocket, while the rest of the molecule was modified to interact with a solvent-exposed region. nih.gov The acylhydrazone portion was kept to act as a semi-flexible hinge, allowing for optimal positioning within the binding site. nih.gov

Another principle involves the modification of physicochemical properties . The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and improve cell membrane permeability due to its effects on lipophilicity. nih.govbeilstein-journals.org The trifluoromethyl (CF3) group, in particular, is a frequently used bioisostere for methyl or chloro groups that can increase the biological half-life by hindering oxidative metabolism. nih.gov

Scaffold hopping is a technique where the core structure of a compound is replaced with a structurally different moiety that maintains the same pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties. nih.gov For benzohydrazides, this could involve replacing one of the phenyl rings with another aromatic or heteroaromatic system to explore new interactions with the target.

Finally, functional group modification is used to introduce or enhance specific interactions. Adding or repositioning hydrogen bond donors and acceptors can increase binding affinity. For instance, the design of histone deacetylase (HDAC) inhibitors based on the structure of panobinostat (B1684620) involved modifying the cap, linker, and zinc-binding group to improve HDAC affinity and anti-leukemia efficacy. nih.gov

Table 2: Rational Design Principles for Benzohydrazide Derivatives
Design PrincipleDescriptionExample Application
Structure-Based DesignUtilizing the 3D structure of the target protein to design ligands that fit precisely into the binding site.Designing Nur77 modulators with specific fragments targeting hydrophobic pockets. nih.gov
Modification of Physicochemical PropertiesAltering properties like lipophilicity, solubility, and metabolic stability to improve pharmacokinetic profiles.Incorporating fluorine or CF3 groups to increase metabolic stability and membrane permeability. nih.gov
Scaffold HoppingReplacing the core molecular framework with a different scaffold while preserving key binding interactions.Identifying structurally distinct hits for a target by focusing on shared pharmacophoric features. nih.gov
Functional Group ModificationAdding, removing, or altering functional groups to optimize interactions with the target.Derivatizing the cap, linker, and zinc-binding group of HDAC inhibitors to improve potency. nih.gov

Mechanistic Investigations at the Cellular and Molecular Level

Modes of Enzyme Inhibition (e.g., Competitive, Non-competitive, Mixed-type)

Enzyme inhibitors are molecules that interfere with catalysis, slowing or halting enzymatic reactions. bioninja.com.au They can be classified based on their mechanism of action, with the primary reversible types being competitive, non-competitive, and mixed-type inhibition.

Competitive Inhibition: A competitive inhibitor is a molecule that structurally resembles the substrate and binds to the enzyme's active site, thereby preventing the actual substrate from binding. bioninja.com.au This type of inhibition can be overcome by increasing the substrate concentration. Research has shown that 4-hydroxybenzaldehyde, a structure related to the 3-hydroxybenzoyl moiety, acts as a competitive inhibitor of GABA transaminase. researchgate.net

Non-competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. bioninja.com.au This binding causes a conformational change in the enzyme that alters the shape of the active site, reducing its efficiency or preventing the substrate from binding effectively. bioninja.com.au The effect of a non-competitive inhibitor cannot be overcome by increasing substrate concentration. Some flavonoid derivatives have been found to be non-competitive inhibitors of GABA shunt enzymes. researchgate.net

Mixed-type Inhibition: This mode of inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. Mixed inhibitors interfere with both substrate binding and catalysis. Studies on certain hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide revealed a mixed-type inhibition of acetylcholinesterase (AChE). nih.gov

Given the structural diversity and varied biological activities of benzohydrazide derivatives, it is plausible that this compound could exhibit any of these inhibition types depending on the specific enzyme target.

Molecular Targets and Pathways Involved in Observed Biological Effects

Research into benzohydrazide and its derivatives has identified a wide array of potential molecular targets, implicating them in numerous cellular pathways. The inhibition of these targets can lead to significant biological effects, forming the basis for their therapeutic potential.

One prominent area of investigation is in neurodegenerative diseases, where benzohydrazide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . nih.govrsc.org These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); their inhibition increases acetylcholine levels in the brain, a key strategy in the management of Alzheimer's disease. nih.gov

In the context of cancer, several targets have been identified. Benzohydrazide derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase , a protein whose over-expression is linked to many solid tumors. mdpi.comnih.gov Inhibition of EGFR disrupts signaling pathways that control cell growth and proliferation. mdpi.com Other targets include Nur77 , a nuclear receptor involved in inducing apoptosis and autophagy in cancer cells, and histone deacetylases (HDACs) , enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology. nih.govnih.gov

Benzohydrazide derivatives have also shown potential as inhibitors of various other enzymes, including:

Carboxylesterases (CEs) , which are involved in the metabolism of various drugs and xenobiotics. nih.gov

GABA shunt enzymes , such as GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), which are critical for the metabolism of the inhibitory neurotransmitter GABA. researchgate.net

Aspartic proteases , such as human cathepsin D and plasmepsin-II from the malaria parasite Plasmodium falciparum, highlighting their potential as antimalarial agents. researchgate.net

Table 3: Potential Molecular Targets for Benzohydrazide Derivatives and Associated Pathways
Molecular TargetBiological Function & PathwayPotential Therapeutic Area
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Degradation of the neurotransmitter acetylcholine in the cholinergic pathway.Alzheimer's Disease, Neurodegenerative Disorders. nih.govrsc.org
Epidermal Growth Factor Receptor (EGFR) KinaseTyrosine kinase receptor involved in signaling pathways for cell proliferation and survival.Cancer. mdpi.comnih.gov
Nur77/TR3Nuclear receptor that translocates to mitochondria to induce apoptosis and autophagy.Cancer. nih.gov
Histone Deacetylases (HDACs)Enzymes that remove acetyl groups from histones, regulating gene expression.Cancer. nih.gov
Carboxylesterases (CEs)Hydrolyze esters to alcohols and carboxylic acids; involved in drug metabolism.Drug Metabolism Modulation. nih.gov
GABA Transaminase (GABA-T) & Succinic Semialdehyde Dehydrogenase (SSADH)Key enzymes in the GABA shunt pathway for the metabolism of the neurotransmitter GABA.Neurological Disorders (e.g., Epilepsy). researchgate.net
Aspartic Proteases (e.g., Plasmepsin II)Catalyze the breakdown of proteins; Plasmepsin II degrades hemoglobin in P. falciparum.Malaria. researchgate.net

Future Directions and Therapeutic Development Potential

Strategic Design of Novel Benzohydrazide (B10538) Derivatives for Enhanced Potency and Selectivity

The development of new therapeutic agents from the benzohydrazide class hinges on the strategic design of novel derivatives to improve their potency and selectivity. Rational drug design, guided by structure-activity relationships (SARs), is a cornerstone of this effort. nih.gov By systematically modifying the benzohydrazide scaffold, researchers can enhance interactions with specific biological targets.

One common strategy involves retaining a core fragment of a known active compound while introducing modifications to interact with adjacent regions of the ligand-binding site. nih.gov For instance, the introduction of an electron-withdrawing group, such as a bromine atom, on a thiophene (B33073) group attached to a benzohydrazide derivative was shown to be beneficial for improving its anti-HCC (hepatocellular carcinoma) effect. nih.gov

The synthesis of a series of derivatives with varied substituents allows for a comprehensive SAR analysis. This analysis can reveal which chemical groups at specific positions lead to the most significant improvements in biological activity. For example, in a series of benzohydrazide derivatives containing dihydropyrazoles, compound H20, which featured specific substitutions, exhibited the most potent antiproliferative activity against four different cancer cell lines and the most potent EGFR inhibition. nih.gov

Computational tools like molecular docking simulations are invaluable in predicting the binding affinity and interaction modes of newly designed compounds with their target proteins. nih.govrsc.org This in silico approach helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery process. nih.gov The flexibility to introduce a wide array of substituents onto the phenyl rings of benzohydrazide compounds offers a powerful avenue for tailoring their properties for specific therapeutic applications. researchgate.net

Table 1: Examples of Strategic Modifications in Benzohydrazide Derivatives

Lead Compound/ScaffoldModification StrategyResulting Compound/SeriesDesired Outcome
Nur77 Modulator (10g)Retain quinoline (B57606) fragment, add interactions with solvent-exposed regionN1-N15 and 7A-7VEnhanced antitumor activity nih.gov
Benzohydrazide-dihydropyrazoleIntegration of dihydropyrazole, naphthalene, and benzohydrazide moietiesCompound H20Potent EGFR inhibition and antiproliferative activity nih.gov
2-(benzamido) benzohydrazideSynthesis of hydrazone derivativesCompounds 1-15Potent AChE and BChE inhibitors for Alzheimer's disease rsc.org
Pyrrolyl BenzohydrazineHybridization of benzohydrazide and pyrrole (B145914) derivativesCompounds C1-C19Anticancer potential via PLK1 inhibition researchgate.net

Exploration of Benzohydrazides as Multi-targeted Ligands

The "one-molecule, one-target" paradigm in drug discovery has been challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. researchgate.netsemanticscholar.org This has led to the rise of the multi-target-directed ligand (MTDL) approach, which aims to design single molecules that can modulate multiple biological targets simultaneously. researchgate.netnih.gov The benzohydrazide scaffold is well-suited for this strategy due to its chemical versatility, which allows for the incorporation of different pharmacophores to interact with various targets. researchgate.netthepharmajournal.com

For complex conditions like Alzheimer's disease, MTDLs are particularly promising. researchgate.net This disease involves multiple pathological pathways, including cholinergic deficiency, amyloid-β (Aβ) aggregation, and oxidative stress. researchgate.net Benzohydrazide derivatives can be designed to inhibit acetylcholinesterase (AChE) while also possessing antioxidant properties or the ability to prevent Aβ plaque formation. rsc.orgresearchgate.net For example, some existing drugs for Alzheimer's, like Donepezil, have been found to possess multi-target activity, inhibiting both Aβ self-aggregation and BACE1 in addition to their primary AChE inhibitory role. nih.gov

The development of such multifunctional drugs can offer superior efficacy compared to single-target agents or combination therapies. By acting synergistically on different targets, a single MTDL can interfere more effectively with the complex network of disease pathways. nih.gov Computational methods are often employed to predict the potential of a compound to act on multiple targets, guiding the design of these sophisticated ligands. researchgate.net

Drug Repurposing Opportunities for Benzohydrazide Compounds

Drug repurposing, or finding new therapeutic uses for existing drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. Benzohydrazide compounds, with their broad spectrum of reported biological activities, are excellent candidates for such investigations. researchgate.netthepharmajournal.com These compounds have been reported to possess antibacterial, antifungal, antitumor, and anticonvulsant properties, among others. nih.govthepharmajournal.com

A notable example is the exploration of anti-tubercular compounds for anticancer activity. One study investigated a series of anti-tubercular pyrrolyl benzohydrazide derivatives for their potential against cancer targets. researchgate.net Using in silico and in vitro methods, the researchers found that a compound initially designed for tuberculosis could be a potent repurposed candidate against lung cancer. researchgate.net This highlights the potential to screen existing libraries of benzohydrazide derivatives against a wide range of diseases to identify novel therapeutic opportunities.

The rationale for repurposing often stems from shared biological pathways or targets between different diseases. The diverse mechanisms of action exhibited by benzohydrazide derivatives—such as inhibition of VEGFR-2, tubulin polymerization, or Bcl-2/Bcl-xL—suggest their potential applicability across various cancer types and other diseases. researchgate.net

Addressing Challenges in the Translational Research of Benzohydrazide-Based Therapeutics

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. sanguinebio.com Despite the therapeutic promise of benzohydrazide derivatives like 4-fluoro-N'-(3-hydroxybenzoyl)benzohydrazide, their journey from the laboratory to the patient is fraught with challenges.

A major hurdle is the "valley of death," where promising preclinical findings fail to translate into effective clinical treatments. sanguinebio.com This can be due to a lack of predictive preclinical models; for instance, results from animal models may not accurately reflect human disease and drug response. sanguinebio.comnih.gov For benzohydrazide-based therapeutics, it is crucial to develop and validate robust preclinical models that can better predict clinical efficacy and safety.

Other significant challenges include:

Navigating the Regulatory Process: The path to regulatory approval is complex and requires meticulous documentation of safety and efficacy data from preclinical and clinical trials. cytivalifesciences.com

Bridging Science and Business: Moving from a scientific concept to a commercial product involves securing funding, developing business strategies, and managing intellectual property, which can be challenging for researchers. cytivalifesciences.com

Scalable Manufacturing: Developing a manufacturing process that is both efficient and compliant with Good Manufacturing Practices (GMP) is essential for producing a consistent and safe product for clinical trials and eventual commercialization. cytivalifesciences.com

Data Management and Analysis: The large and complex datasets generated during research and development require sophisticated tools for management and analysis to extract meaningful insights. cytivalifesciences.com

Lack of Coordination: Miscommunication and a lack of collaboration between basic researchers and clinical teams can hinder the effective translation of scientific knowledge into clinical applications. sanguinebio.comfuturebridge.com

Overcoming these obstacles will require a concerted effort involving collaboration between academic researchers, pharmaceutical companies, and regulatory agencies. nih.gov By addressing these translational hurdles, the full therapeutic potential of promising benzohydrazide compounds can be realized.

Q & A

Q. Table 1: Selected Bond Lengths and Angles

Bond/AngleH₂L·H₂O (Å/°)Vanadium Complex (Å/°)
C7–N11.351.38
N1–N21.391.41
V–O (phenolic)1.85
O–H···O (H-bond)2.622.71

Basic: What spectroscopic techniques are employed to characterize H₂L·H₂O and its derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies C=O (1636 cm⁻¹), C=N (1583 cm⁻¹), and V=O (950 cm⁻¹) stretches .
  • UV-Vis : π→π* transitions (280–320 nm) and ligand-to-metal charge transfer (LMCT) bands (400–450 nm) confirm coordination .
  • ¹H NMR : Aromatic proton shifts (δ 6.8–8.2 ppm) and hydrazone NH signals (δ 11.2 ppm) validate ligand integrity .

Advanced: What contradictions exist between theoretical and experimental data in structural or activity studies?

Methodological Answer:

  • Structural : Discrepancies in bond lengths (e.g., C8–O2: 1.24 Å experimentally vs. 1.27 Å computationally) suggest solvent or crystal-packing effects .
  • Biological Activity : While the vanadium complex exhibits insulin-mimetic glucose uptake (comparable to insulin at 0.1 mM), cytotoxicity at 0.11 g/L raises questions about therapeutic windows. Conflicting reports on vanadium toxicity mechanisms (oxidative stress vs. phosphatase inhibition) require further dose-response studies .

Basic: How is the insulin-enhancing activity of the vanadium complex evaluated in vitro?

Methodological Answer:

  • C2C12 Muscle Cells : Differentiated into myotubes and treated with the complex (0.01–0.11 g/L).
  • Glucose Uptake Assay : Measured via 2-NBDG fluorescence or radioactive ³H-glucose incorporation. Results are normalized to insulin (100%) and metformin controls .
  • MTT Assay : Cytotoxicity is assessed at 24–48 hours to determine IC₅₀ values .

Q. Table 2: Biological Activity Data

ParameterVanadium ComplexInsulin (Control)
Glucose Uptake (%)98 ± 5100 ± 3
Cytotoxicity (IC₅₀)0.11 g/L>1.0 g/L

Advanced: What strategies mitigate cytotoxicity in vanadium-based insulin mimetics?

Methodological Answer:

  • Ligand Modification : Introducing electron-withdrawing groups (e.g., –F) enhances stability but may increase toxicity. Comparative studies with BMOV (bis-maltolato-oxovanadium) show lower cytotoxicity due to improved redox buffering .
  • Encapsulation : Liposomal or polymeric carriers reduce off-target effects.
  • Dose Optimization : Sub-therapeutic dosing (0.05 g/L) combined with antioxidants (e.g., NAC) minimizes oxidative stress .

Basic: What computational tools support the analysis of H₂L·H₂O’s electronic properties?

Methodological Answer:

  • DFT Calculations : Gaussian09 or ORCA software with B3LYP/6-31G(d) basis sets predict frontier orbitals (HOMO-LUMO gaps ≈ 3.5 eV) and charge distribution .
  • Molecular Docking : AutoDock Vina models interactions with insulin receptors (e.g., PDB: 1IRK), highlighting key residues (Tyr115, Glu113) for binding .

Advanced: How do solvent and crystallization conditions affect polymorph formation?

Methodological Answer:

  • Solvent Polarity : Methanol yields monoclinic (P2₁/c) crystals, while DMF produces triclinic (P1̄) forms due to altered hydrogen-bond networks .
  • Temperature : Slow evaporation at 25°C favors thermodynamically stable forms, whereas rapid cooling induces metastable polymorphs with varying bioactivity .

Basic: What are the thermal stability profiles of H₂L·H₂O and its complexes?

Methodological Answer:

  • TGA/DSC : H₂L·H₂O decomposes at 180–220°C (loss of H₂O), while the vanadium complex shows stability up to 300°C, with final residues matching V₂O₅ .

Q. Table 3: Thermal Analysis

CompoundDecomposition Onset (°C)Residual Mass (%)
H₂L·H₂O1805 (char)
[VO(ka)L]30022 (V₂O₅)

Advanced: How does the coordination environment influence catalytic or biological activity?

Methodological Answer:

  • Electron Configuration : The vanadium(V) center’s d⁰ configuration facilitates redox cycling, enhancing insulin-mimetic activity but contributing to ROS generation .
  • Ligand Field Strength : Strong-field ligands (e.g., kojic acid) increase complex stability but may reduce bioavailability .

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